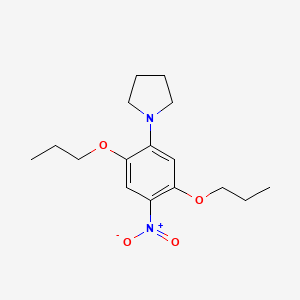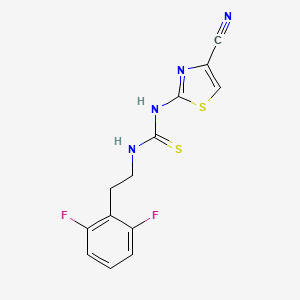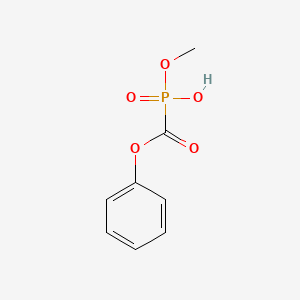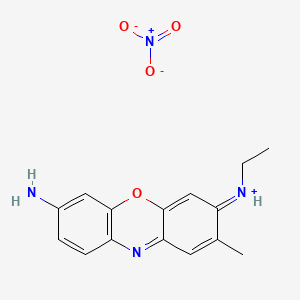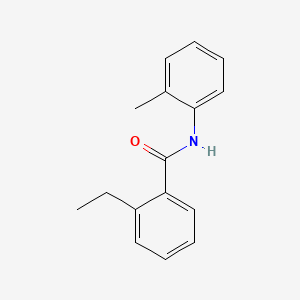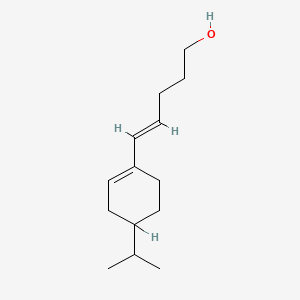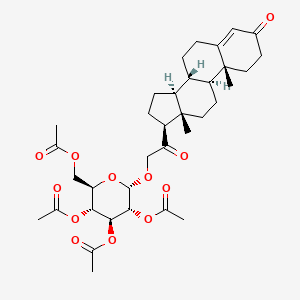
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione is a synthetic steroidal compound It is characterized by the presence of a glucopyranosyl moiety attached to a pregnene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione typically involves the acetylation of alpha-D-glucopyranosyl bromide followed by its coupling with a pregnene derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like sodium acetate and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
Aplicaciones Científicas De Investigación
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of glucosylated steroids.
Biology: Investigated for its potential role in modulating biological pathways involving glucocorticoids.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties.
Mecanismo De Acción
The mechanism of action of 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it can modulate the expression of genes involved in inflammatory and immune responses. The glucopyranosyl moiety may enhance its solubility and bioavailability, facilitating its cellular uptake and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
Uniqueness
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione is unique due to its specific combination of a glucopyranosyl moiety with a pregnene backbone. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
41092-37-9 |
|---|---|
Fórmula molecular |
C35H48O12 |
Peso molecular |
660.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H48O12/c1-18(36)42-17-29-30(44-19(2)37)31(45-20(3)38)32(46-21(4)39)33(47-29)43-16-28(41)27-10-9-25-24-8-7-22-15-23(40)11-13-34(22,5)26(24)12-14-35(25,27)6/h15,24-27,29-33H,7-14,16-17H2,1-6H3/t24-,25-,26-,27+,29+,30+,31-,32+,33-,34-,35-/m0/s1 |
Clave InChI |
PUCKSOHSQOODDS-QQHFTRTASA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



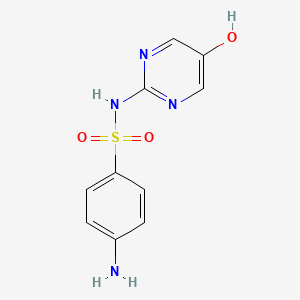
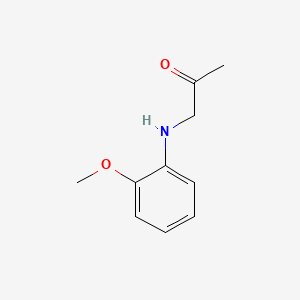
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
